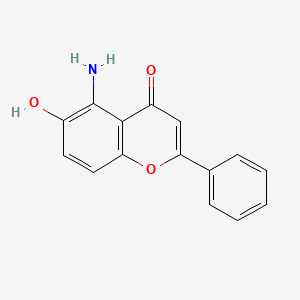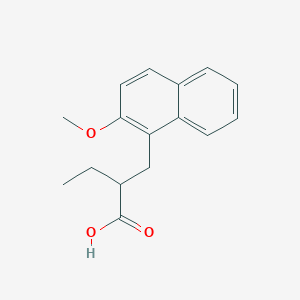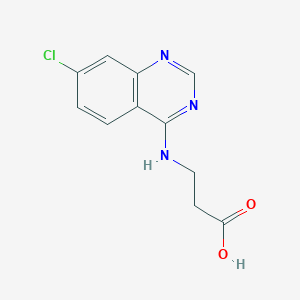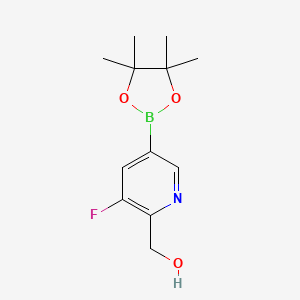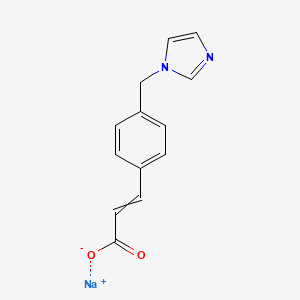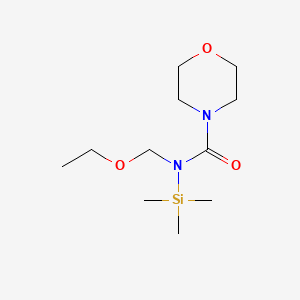
N-(Ethoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Ethoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide: is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of an ethoxymethyl group, a trimethylsilyl group, and a carboxamide functional group attached to the morpholine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the morpholine ring with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.
Addition of the Ethoxymethyl Group: The ethoxymethyl group can be added through the reaction of the morpholine derivative with ethyl chloroformate in the presence of a base.
Incorporation of the Trimethylsilyl Group: The trimethylsilyl group can be introduced by reacting the morpholine derivative with trimethylsilyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(Ethoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethyl or trimethylsilyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ethoxymethyl or trimethylsilyl groups.
Scientific Research Applications
N-(Ethoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide has several scientific research applications, including:
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Ethoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The ethoxymethyl and trimethylsilyl groups may enhance the compound’s binding affinity and specificity, while the carboxamide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
N-(Ethoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide can be compared with other morpholine derivatives, such as:
N-(Methoxymethyl)-N-(trimethylsilyl)morpholine-4-carboxamide: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
N-(Ethoxymethyl)-N-(triethylsilyl)morpholine-4-carboxamide: Similar structure but with a triethylsilyl group instead of a trimethylsilyl group.
N-(Ethoxymethyl)-N-(trimethylsilyl)piperidine-4-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
64909-16-6 |
|---|---|
Molecular Formula |
C11H24N2O3Si |
Molecular Weight |
260.40 g/mol |
IUPAC Name |
N-(ethoxymethyl)-N-trimethylsilylmorpholine-4-carboxamide |
InChI |
InChI=1S/C11H24N2O3Si/c1-5-15-10-13(17(2,3)4)11(14)12-6-8-16-9-7-12/h5-10H2,1-4H3 |
InChI Key |
QIMFNZHRQPMNJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN(C(=O)N1CCOCC1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860539.png)
